2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine

Übersicht

Beschreibung

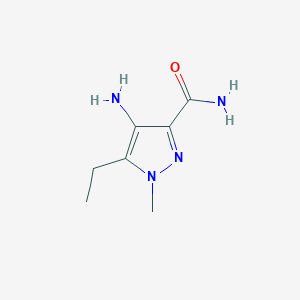

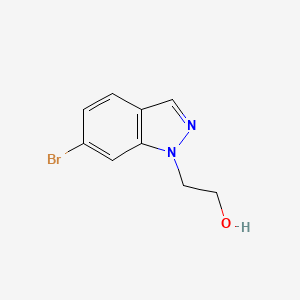

The compound "2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The presence of a bromo-phenyl group and a tert-butyl group in the compound suggests that it may have unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported using efficient routes. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on the corresponding diaminopyrazole, yielding good results and demonstrating versatility in the synthesis of such compounds . This method could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of similar compounds, revealing details such as crystal packing, hydrogen bonding, and molecular conformation . For example, the pyrazoline ring can adopt an envelope conformation, and the presence of substituents like bromo groups can influence the overall molecular geometry . These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents, which can affect the electron density and steric hindrance around the reactive centers. For instance, the introduction of a bromo substituent can facilitate further chemical transformations, such as Suzuki coupling reactions, due to the bromine's ability to act as a good leaving group . The tert-butyl group can also impact the reactivity by providing steric bulk, which may protect certain sites from reaction or influence the selectivity of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution pattern. For example, solvatochromic studies have shown that the photophysical properties of these compounds can be influenced by the solvent's polarity . Additionally, vibrational spectroscopy studies, such as FT-IR and FT-Raman, can provide information on the functional groups present and their interactions . The presence of a bromo-phenyl group in the compound of interest may contribute to distinct spectroscopic features and influence properties like solubility and melting point.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry of Heterocyclic Compounds

Research on pyrazoline derivatives, including 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine, emphasizes their significance in the synthesis of heterocyclic compounds. Pyrazoline derivatives have been explored for their reactivity and utility in synthesizing various classes of heterocyclic compounds. These compounds serve as valuable building blocks in organic synthesis, contributing to the development of dyes, medicinal chemistry, and materials science. The unique reactivity of pyrazoline derivatives under mild conditions offers a versatile approach to generating a wide range of heterocyclic compounds, highlighting their importance in synthetic organic chemistry (Gomaa & Ali, 2020).

Catalysis and Organic Synthesis

Another aspect of the scientific research applications of pyrazoline derivatives is their role in catalysis and organic synthesis. These compounds have been investigated for their potential as catalysts in various organic transformations, including Friedel-Crafts alkylation, aromatic alkylation, and oxidation reactions. The exploration of metal cation-exchanged clay catalysts for organic synthesis, including reactions involving pyrazoline derivatives, showcases their utility in facilitating efficient and selective organic reactions. This research underscores the versatility of pyrazoline derivatives in catalysis, offering sustainable and effective solutions for organic synthesis challenges (Tateiwa & Uemura, 1997).

Anticancer Research

Pyrazoline derivatives are also prominent in anticancer research, where they are explored for their potential therapeutic applications. These compounds have been identified for their biological activity, including anticancer properties. The synthesis and investigation of pyrazoline derivatives for anticancer activity demonstrate their promise as scaffolds for developing new anticancer agents. This area of research highlights the therapeutic potential of pyrazoline derivatives, contributing to the ongoing search for effective anticancer drugs (Ray et al., 2022).

Optoelectronic Materials

Research into the use of pyrazoline derivatives for optoelectronic materials indicates their potential in electronic and photonic applications. These compounds, including this compound, are investigated for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of pyrazoline and related derivatives into π-extended conjugated systems for the creation of novel optoelectronic materials showcases the multifunctional applications of these compounds in the field of materials science (Lipunova et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-5-tert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIOMBXSAUXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593908 | |

| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872171-45-4 | |

| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)